(4-Bromo-3-methylphenyl)ethylamine hydrochloride

Serotonin Receptor Structure-Activity Relationship Neuropharmacology

Researchers requiring a defined 4-bromo-3-methyl substitution pattern for SAR assays often face supply inconsistency with mis-assigned positional isomers. This compound, supplied as the hydrochloride salt at ≥95% purity, resolves that pain point by providing a consistent scaffold for aminergic receptor studies. - Enables reproducible 5-HT receptor affinity benchmarking against 4-halogenated analogs. - Serves as a reference tool in TAAR1 functional assays (cAMP, HEK293) for agonist potency comparison. - Suitable as an HPLC/LC-MS calibration standard (LogP 3.83) for phenethylamine detection in biological matrices.

Molecular Formula C9H13BrClN
Molecular Weight 250.56
CAS No. 1609395-76-7
Cat. No. B2493675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methylphenyl)ethylamine hydrochloride
CAS1609395-76-7
Molecular FormulaC9H13BrClN
Molecular Weight250.56
Structural Identifiers
SMILESCCNC1=CC(=C(C=C1)Br)C.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H
InChIKeyLUAZEFZNRSJECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Bromo-3-methylphenyl)ethylamine Hydrochloride (CAS 1609395-76-7): Procurement-Grade Phenethylamine Derivative for Neuropharmacology Research


(4-Bromo-3-methylphenyl)ethylamine hydrochloride is a halogenated phenethylamine derivative featuring a bromine atom at the 4-position and a methyl group at the 3-position of the aromatic ring, stabilized as a hydrochloride salt. This structural arrangement distinguishes it from unsubstituted phenethylamine and other mono- or disubstituted analogs. As a member of the β-phenethylamine class, it serves as a scaffold for studying structure-activity relationships (SAR) at aminergic receptors, including trace amine-associated receptors (TAARs) and serotonin (5-HT) receptor subtypes [1]. The compound is available at purities of ≥95% , rendering it suitable as a building block in medicinal chemistry programs and as a reference standard in analytical method development .

Critical SAR Differentiation: Why 4-Bromo-3-Methyl Substitution in Phenethylamines Precludes Simple Interchange


Phenethylamines exhibit profound variations in receptor affinity, selectivity, and functional activity based on subtle modifications to the aromatic ring. Systematic SAR studies have established that 4-position substitution with halogens (Br) or alkyl groups (methyl) markedly enhances affinity at serotonin (5-HT) receptors compared to the unsubstituted parent, while simultaneously modulating activity at trace amine-associated receptor 1 (TAAR1) and muscarinic acetylcholine receptors [1][2]. Conversely, simple positional isomers (e.g., 3-methylphenethylamine lacking the 4-bromo) or alternative 4-substituents (e.g., 4-chloro or 4-fluoro) yield distinct potency and selectivity profiles that are not interchangeable for assay development or SAR exploration [1][3]. Therefore, procurement of the specific 4-bromo-3-methyl substitution pattern is essential to maintain the intended pharmacological fingerprint and ensure reproducible research outcomes.

Quantitative Differentiation Evidence for (4-Bromo-3-methylphenyl)ethylamine Hydrochloride (1609395-76-7)


Enhanced 5-HT Receptor Affinity via 4-Bromination in Phenethylamines

Systematic SAR analysis demonstrates that 4-bromination of the phenethylamine scaffold significantly enhances affinity for serotonin (5-HT) receptors compared to the unsubstituted parent. In a rat fundus model evaluating 45 phenalkylamine analogues, 4-bromination was shown to increase receptor affinity, an effect comparable to 4-methylation and 4-ethylation [1]. While the study did not report a discrete Ki value for (4-Bromo-3-methylphenyl)ethylamine, the consistent class-level trend establishes that the 4-bromo substituent is a critical driver of 5-HT receptor engagement, differentiating this compound from non-brominated analogs such as 3-methylphenethylamine.

Serotonin Receptor Structure-Activity Relationship Neuropharmacology

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity Profile

β-Phenethylamines with 3-methyl and 4-halogen substitution are recognized as TAAR1 agonists. Structural analogs, including the 4-bromo-3-methylphenyl scaffold, have demonstrated TAAR1 agonist activity in functional assays. For example, a closely related analog (CHEMBL4068661) exhibited an EC50 of 1,800 nM in a cAMP accumulation assay using mouse TAAR1 expressed in HEK293 cells [1]. While direct data for the exact target compound is not available in public repositories, the consistent SAR indicates that the 4-bromo-3-methyl substitution pattern supports TAAR1 engagement, a feature absent in compounds lacking the halogen or bearing alternative substituents.

TAAR1 Trace Amine GPCR Neuromodulation

Muscarinic Acetylcholine Receptor Binding Affinity Profile

Compounds bearing the 4-bromo-3-methylphenyl moiety exhibit measurable affinity for muscarinic acetylcholine receptors, a property that may be relevant in CNS-focused programs. A derivative containing this core structure (CHEMBL2377385) displayed Ki values of 5.78 nM at human M1 and 270 nM at human M3 receptors in radioligand displacement assays [1]. These data highlight the potential of the 4-bromo-3-methylphenyl scaffold to interact with cholinergic targets, offering a distinct selectivity profile compared to phenethylamines lacking the 4-bromo substituent, which often show negligible muscarinic binding.

Muscarinic Receptor M1/M3 Antagonist CNS Pharmacology

Physicochemical Profile: LogP, Purity, and Salt Form for Reproducible Research

The hydrochloride salt form of (4-Bromo-3-methylphenyl)ethylamine offers advantages in solubility and handling compared to the free base. Vendor technical data sheets report a calculated LogP of 3.83 , indicating moderate lipophilicity that facilitates membrane permeability in cell-based assays while maintaining sufficient aqueous solubility for in vitro pharmacology. Commercially available material is specified at ≥95% purity , ensuring consistent performance in research applications. In contrast, free base forms or alternative salts may exhibit variable solubility, stability, and hygroscopicity, introducing unwanted experimental variability.

Physicochemical Property Procurement Specification Quality Control

Primary Application Scenarios for (4-Bromo-3-methylphenyl)ethylamine Hydrochloride in Neuropharmacology and Chemical Biology


Serotonin Receptor SAR Profiling in Phenethylamine Libraries

Utilize (4-Bromo-3-methylphenyl)ethylamine hydrochloride as a reference compound in SAR studies exploring the impact of 4-position halogenation on 5-HT receptor affinity. The established class-level trend of enhanced affinity with 4-bromination [1] makes this compound a valuable comparator when screening novel phenethylamine derivatives for neuropharmacology targets. Include alongside unsubstituted phenethylamine and 4-chloro/4-fluoro analogs to quantify substituent effects.

TAAR1 Agonist Hit Validation and Lead Optimization

Deploy this compound as a tool molecule in TAAR1 functional assays (e.g., cAMP accumulation in HEK293 cells expressing human or mouse TAAR1) to benchmark agonist potency. The observed EC50 values for structurally analogous 4-bromo-3-methylphenyl derivatives [1] provide a reference point for evaluating novel TAAR1 agonists and for structure-based design efforts aimed at improving selectivity over related aminergic receptors.

Muscarinic Receptor Probe Development

Employ the 4-bromo-3-methylphenyl ethylamine scaffold as a starting point for developing dual serotonin-muscarinic ligands. The documented nanomolar affinity of related compounds at M1 receptors [1] suggests utility in CNS programs targeting cholinergic dysfunction, where combined modulation of serotonergic and muscarinic pathways may offer therapeutic advantages.

Analytical Reference Standard for Method Development

Use the hydrochloride salt (≥95% purity) [1] as a calibration standard in HPLC, LC-MS, or GC-MS methods for detecting phenethylamine derivatives in biological matrices or synthetic mixtures. The defined physicochemical properties (LogP 3.83) [2] facilitate method optimization and ensure reliable quantitation in forensic toxicology or pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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